Notoginsenoside Fe

Übersicht

Beschreibung

Ginsenoside Mb is a type of triterpenoid saponin found in the roots of Panax ginseng and Panax notoginseng. It is one of the many ginsenosides that contribute to the medicinal properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside Mb is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Ginsenosid Mb hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Struktur-Aktivitäts-Beziehung von Ginsenosiden verwendet.

Biologie: Ginsenosid Mb wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, darunter Apoptose, Zellproliferation und Differenzierung.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krebs, Entzündungen und neurodegenerativen Erkrankungen. .

5. Wirkmechanismus

Ginsenosid Mb entfaltet seine Wirkung durch mehrere molekulare Zielstrukturen und Signalwege:

Molekulare Zielstrukturen: Es interagiert mit Steroidrezeptoren und moduliert verschiedene physiologische Aktivitäten. Es zielt auch auf Enzyme ab, die an oxidativem Stress und Entzündungen beteiligt sind.

Beteiligte Signalwege: Ginsenosid Mb beeinflusst Signalwege, die mit Apoptose, Zellzyklusregulation und Immunantwort zusammenhängen.

Wirkmechanismus

Notoginsenoside Fe

, also known as Ginsenoside mb , is a naturally occurring compound in Panax notoginseng, a herb used in the treatment of cardiovascular diseases in traditional Chinese medicine . Here is an overview of its mechanism of action:

Target of Action

This compound primarily targets the paraventricular nucleus (PVH) of the hypothalamus . The hypothalamus plays a crucial role in controlling food intake and energy expenditure . The PVH, as the primary hypothalamic site, receives a signal output from the arcuate nucleus (ARC) and projects it to brain satiety regions .

Mode of Action

This suggests that this compound may reduce body weight through the activation of energy-sensing neurons in the hypothalamus .

Biochemical Pathways

The phenylpropanoid biosynthesis pathway is involved in the metabolic changes in Panax notoginseng taproots . Significant accumulation of triterpenoid saponins in 2- and 3-year-old taproots was highly correlated with the up-regulated expression of cytochrome P450s and uridine diphosphate-dependent glycosyltransferases genes .

Pharmacokinetics

It is known that the compound can be administered by intraperitoneal injection .

Result of Action

This compound has been shown to decrease food intake and body weight, as well as protect liver structure integrity and normal function . It also promotes resting metabolic rate . These results suggest that this compound may reduce body weight through the activation of energy-sensing neurons in the hypothalamus .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For example, it has been shown to suppress diet-induced obesity . .

Biochemische Analyse

Biochemical Properties

Ginsenoside mb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme glycosyltransferase, which catalyzes the glycosylation of ginsenoside mb, enhancing its solubility and bioavailability . Additionally, ginsenoside mb interacts with proteins such as heat shock proteins (HSPs), which assist in protein folding and protection against cellular stress . These interactions are essential for the compound’s stability and efficacy in biochemical processes.

Cellular Effects

Ginsenoside mb exerts significant effects on various cell types and cellular processes. It has been shown to modulate cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis . Ginsenoside mb also influences gene expression by regulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune response . Furthermore, ginsenoside mb affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving energy production and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of ginsenoside mb involves several key processes. At the molecular level, ginsenoside mb binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of enzymes, such as protein kinases and phosphatases, which regulate various cellular functions . Ginsenoside mb also modulates gene expression by interacting with nuclear receptors and transcription factors, resulting in changes in the transcription of target genes . These molecular interactions contribute to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ginsenoside mb have been observed to change over time. The compound exhibits good stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that ginsenoside mb can maintain its bioactivity and continue to exert beneficial effects on cellular function . The temporal effects may vary depending on the experimental conditions and the specific cell or tissue type being studied.

Dosage Effects in Animal Models

The effects of ginsenoside mb vary with different dosages in animal models. At low to moderate doses, ginsenoside mb has been shown to enhance immune function, reduce inflammation, and improve cognitive performance . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

Ginsenoside mb is involved in several metabolic pathways, including the mevalonate pathway and the methylerythritol phosphate pathway . These pathways are responsible for the biosynthesis of isoprenoids, which are essential for the production of ginsenosides. Ginsenoside mb interacts with enzymes such as farnesyl pyrophosphate synthase and squalene synthase, influencing the flux of metabolites through these pathways . These interactions can affect the overall levels of ginsenoside mb and its bioavailability.

Transport and Distribution

Within cells and tissues, ginsenoside mb is transported and distributed through various mechanisms. It interacts with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Ginsenoside mb can also bind to plasma proteins, affecting its distribution and accumulation in different tissues . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Ginsenoside mb exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with various cellular components . Ginsenoside mb may also undergo post-translational modifications, such as phosphorylation and glycosylation, which can affect its targeting to specific subcellular compartments . These localization patterns are important for understanding the compound’s mode of action and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Mb can be achieved through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used to hydrolyze the ginsenosides .

Industrial Production Methods: Industrial production of Ginsenoside Mb involves the use of microbial fermentation and biotransformation techniques. Microbial chassis, such as Saccharomyces cerevisiae, are engineered to produce rare ginsenosides, including Ginsenoside Mb. The discovery and improvement of glycosyltransferases are essential for enhancing the efficiency of these processes .

Analyse Chemischer Reaktionen

Reaktionstypen: Ginsenosid Mb unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung seiner Struktur und die Verbesserung seiner Bioaktivität.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Hydroxidionen oder Halogenidionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind deglykosylierte Derivate von Ginsenosid Mb, die oft eine verbesserte Bioverfügbarkeit und Bioaktivität aufweisen .

Vergleich Mit ähnlichen Verbindungen

Ginsenosid Mb ist unter den Ginsenosiden einzigartig aufgrund seines spezifischen Glykosylierungsmusters und seiner Bioaktivität. Ähnliche Verbindungen sind:

Ginsenosid Rb1: Bekannt für seine neuroprotektiven und Anti-Aging-Eigenschaften.

Ginsenosid Rg1: Zeigt starke entzündungshemmende und antioxidative Eigenschaften.

Ginsenosid Rd: Wird auf seine krebshemmenden und kardioprotektiven Wirkungen untersucht

Ginsenosid Mb sticht durch sein besonderes therapeutisches Potenzial und die spezifischen Signalwege, die es moduliert, hervor, was es zu einer wertvollen Verbindung für weitere Forschung und Anwendung macht.

Eigenschaften

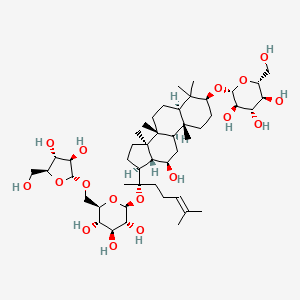

IUPAC Name |

2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-59-40-37(56)33(52)26(20-49)60-40)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)32(51)25(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBAONSAUGZRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(O7)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88105-29-7 | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 184 °C | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.